An In-depth Technical Guide to the Chemical Structure and Properties of Lucenin-2
An In-depth Technical Guide to the Chemical Structure and Properties of Lucenin-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lucenin-2, a naturally occurring flavonoid glycoside. The document details its chemical structure, physicochemical properties, and methodologies for its study, and explores its biological significance through the lens of its core aglycone, luteolin.
Chemical Identity and Structure of Lucenin-2
Lucenin-2 is a C-glycosyl compound belonging to the flavone class of flavonoids.[1] Its core structure is based on luteolin (a tetrahydroxyflavone), which is substituted with two β-D-glucopyranosyl moieties at the 6 and 8 positions of the A ring.[1] This C-glycosidic linkage, where the sugar is attached directly to the aromatic ring via a C-C bond, confers greater stability to the molecule compared to O-glycosides, particularly against enzymatic and acidic hydrolysis.
The systematic IUPAC name for Lucenin-2 is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one.[1]
Physicochemical and Quantitative Data
The key quantitative properties of Lucenin-2 are summarized in the table below, providing essential data for researchers in analytical chemistry and drug development.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₀O₁₆ | [1] |
| Molecular Weight | 610.5 g/mol | [1] |
| Exact Mass | 610.15338487 Da | [1] |
| CAS Number | 29428-58-8 | [1] |
| Topological Polar Surface Area | 288 Ų | [1] |
| Hydrogen Bond Donor Count | 12 | [1] |
| Hydrogen Bond Acceptor Count | 16 | [1] |
| Rotatable Bond Count | 5 | [1] |
| XLogP3 | -2.6 | [1] |
| Synonyms | Luteolin 6,8-di-C-glucoside, Luteolin 6,8-C-diglucoside | [1] |
Experimental Protocols
Representative Protocol for Isolation and Purification
While a single standardized protocol for Lucenin-2 does not exist, the following methodology represents a robust, generalized workflow synthesized from established techniques for isolating flavonoids from plant matrices.[2][3][4][5]
Objective: To isolate and purify Lucenin-2 from a plant source known to contain the compound (e.g., Passiflora incarnata).
Materials:
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Dried and powdered plant material
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Solvents: 80% Methanol (Extraction), n-Hexane, Ethyl Acetate, n-Butanol (Partitioning), HPLC-grade Methanol and Water, Acetonitrile
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Stationary Phases: Silica gel 60, Macroporous adsorption resin (e.g., HPD-100), C18 reversed-phase silica gel
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Equipment: Soxhlet extractor or ultrasonic bath, rotary evaporator, glass chromatography columns, preparative High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
Methodology:
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Extraction:
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Extract 100 g of dried, powdered plant material with 1 L of 80% methanol using either Soxhlet extraction for 6-8 hours or ultrasonication (40 kHz, 250W) for 3 x 30-minute cycles.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 45°C to obtain a crude extract.
-
-
Solvent Partitioning:
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Suspend the crude extract in 200 mL of distilled water and sequentially partition it with equal volumes of n-hexane, followed by ethyl acetate, and finally n-butanol.
-
Lucenin-2, being highly polar, is expected to concentrate in the n-butanol fraction. Collect this fraction and evaporate the solvent.
-
-
Column Chromatography (Purification):
-
Step 3a: Macroporous Resin Chromatography: Dissolve the dried n-butanol fraction in water and load it onto a pre-equilibrated macroporous resin column. Wash the column with deionized water to remove sugars and other highly polar impurities. Elute the flavonoid fraction with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing Lucenin-2.
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Step 3b: Silica Gel Chromatography: Pool and concentrate the Lucenin-2 rich fractions. Apply the concentrate to a silica gel column. Elute with a solvent system of increasing polarity, such as a gradient of ethyl acetate:methanol:water.
-
-
Preparative HPLC (Final Purification):
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Subject the partially purified fractions to preparative reversed-phase HPLC on a C18 column.
-
Use a gradient elution system, for example, starting with 95:5 water:acetonitrile and gradually increasing the acetonitrile concentration.
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Monitor the elution at a characteristic wavelength for flavones (e.g., 340-350 nm).[6]
-
Collect the peak corresponding to Lucenin-2 and verify its purity using analytical HPLC-PDA.
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Characterization Protocol
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Mass Spectrometry (MS):
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Prepare the purified sample in a suitable solvent (e.g., methanol).
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Analyze using an Electrospray Ionization Mass Spectrometer (ESI-MS) in both positive and negative ion modes to confirm the molecular weight ([M+H]⁺ and [M-H]⁻ ions).
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns characteristic of C-glycosyl flavonoids.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
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These spectra will allow for the unambiguous assignment of all proton and carbon signals, confirming the luteolin backbone, the identity and anomeric configuration of the sugar moieties, and their C-C attachment points at positions 6 and 8.
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Biological Activity and Signaling Pathway Visualization
Direct studies on the specific signaling pathways modulated by Lucenin-2 are limited. However, its biological activity is largely attributed to its aglycone, luteolin. Luteolin is a well-documented antioxidant and anti-inflammatory agent that exerts its effects through multiple signaling pathways, including the activation of the Nrf2 antioxidant response pathway.[7][8][9][10] Glycosides like Lucenin-2 can be hydrolyzed to release luteolin in vivo, which then modulates these cellular targets.
The diagram below illustrates the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress, which is a known target of luteolin.
Caption: Nrf2 antioxidant pathway activation by Luteolin, the aglycone of Lucenin-2.
Workflow for Isolation and Characterization of Lucenin-2
The following diagram outlines the logical workflow for obtaining and verifying the structure of Lucenin-2 from a natural source, as detailed in the experimental protocols.
Caption: Experimental workflow for the isolation and characterization of Lucenin-2.
References
- 1. Lucenin-2 | C27H30O16 | CID 442615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. engj.org [engj.org]
- 3. Extraction, detection, bioactivity, and product development of luteolin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Low dose of luteolin activates Nrf2 in the liver of mice at start of the active phase but not that of the inactive phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
